8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine
Description
Properties
CAS No. |
947533-68-8 |
|---|---|
Molecular Formula |
C11H13BrN2 |
Molecular Weight |
253.14 g/mol |
IUPAC Name |
8-bromo-2-tert-butylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H13BrN2/c1-11(2,3)9-7-14-6-4-5-8(12)10(14)13-9/h4-7H,1-3H3 |
InChI Key |
RKXTXRLORCHZHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C=CC=C(C2=N1)Br |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Bromination
The electron-deficient nature of the imidazo[1,2-a]pyridine ring necessitates vigorous conditions for electrophilic substitution:
| Brominating Agent | Solvent | Temperature | Yield (%) | Regioselectivity (8:6:3) |
|---|---|---|---|---|
| Br₂ (1.2 eq) | DCM | 0°C → RT | 34 | 8:1:0 |
| NBS (1.5 eq) | ACN | 80°C | 41 | 8:0:0 |
| CuBr₂ (2 eq) | DMF | 120°C | 28 | 8:2:0 |
-
N-Bromosuccinimide (NBS) in acetonitrile at reflux provides optimal regioselectivity for position 8 due to radical-mediated pathways minimizing ortho/para competition.
-
Bromine (Br₂) in dichloromethane requires strict temperature control to prevent di-bromination byproducts.
Directed C–H Functionalization
Palladium-catalyzed C–H activation offers improved selectivity under milder conditions:
This method leverages the tert-butyl group's steric bulk to direct bromination to the less hindered position 8.
Alternative Synthetic Routes
Halogen-Exchange Reactions
Starting from 8-chloro-2-tert-butyl-imidazo[1,2-a]pyridine, bromine can be introduced via Finkelstein-type exchange:
Sequential Cross-Coupling and Cyclization
Optimization of Critical Reaction Parameters
Solvent Effects on Bromination
Polar aprotic solvents enhance bromine solubility and stabilize transition states:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 67 |
| ACN | 37.5 | 59 |
| DCM | 8.9 | 22 |
Temperature-Dependent Regioselectivity
Elevated temperatures favor thermodynamic control at position 8:
Scalability and Industrial Considerations
Large-scale production (>100 g) employs continuous flow systems to address exothermicity in bromination steps:
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
Pharmaceutical Development
8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine serves as a crucial intermediate in synthesizing novel pharmaceuticals, particularly in anti-cancer drug development. Its derivatives have shown significant anti-tubercular activity, especially against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB) . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance potency against these pathogens .
Case Study: Anti-TB Activity
Recent research highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including 8-bromo variants, which demonstrated low minimum inhibitory concentrations (MICs) against both replicating and non-replicating bacteria. For instance, compounds derived from this class exhibited MIC values as low as 0.006 μM against Mtb .
Biochemical Research
The compound is extensively used in biochemical studies to explore enzyme inhibitors and receptor interactions. Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for Alzheimer's disease treatment . The inhibition profiles suggest that certain substitutions can significantly enhance their inhibitory effects.
Table: Inhibitory Activity of Selected Derivatives
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 8-Bromo Derivative 1 | 79 | 65 |
| 8-Bromo Derivative 2 | 45 | 30 |
Material Science
In material science, this compound is investigated for its potential in developing advanced materials like organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices . Research into the synthesis of imidazo[1,2-a]pyridine derivatives has shown promising results in achieving high yields and purity, indicating potential scalability for industrial applications .
Agricultural Chemistry
The compound also finds applications in agricultural chemistry as a component in the formulation of agrochemicals. It contributes to developing effective pesticides and herbicides aimed at enhancing crop protection . The effectiveness of imidazo[1,2-a]pyridine derivatives in this domain is attributed to their ability to interact with biological systems in pests.
Diagnostic Tools
Moreover, researchers are exploring the use of this compound in developing diagnostic agents for imaging techniques. This application is particularly relevant for improving disease detection and monitoring through enhanced imaging capabilities .
Mechanism of Action
The mechanism of action of 8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The bromine atom and tert-butyl group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
Key Insights :
- The tert-butyl group in 8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine may confer superior pharmacokinetics compared to smaller alkyl or electron-withdrawing substituents.
- Bromine at position 8 allows diversification into bioactive aryl/heteroaryl analogs, as seen in antitrypanosomal and antimycobacterial agents .
Biological Activity
8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant case studies.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C12H14BrN3
- Molecular Weight: 284.16 g/mol
| Property | Value |
|---|---|
| CAS Number | [Not provided] |
| Melting Point | [Not provided] |
| Solubility | [Not provided] |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound has shown potential as an inhibitor of certain kinases and receptors involved in cancer progression and neurodegenerative diseases.
Targeted Biological Pathways
-
Adenosine Receptors:
- Compounds similar to imidazo[1,2-a]pyridines have been studied for their affinity towards adenosine A2A receptors, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds exhibit a balance between potency and low cytotoxicity, making them promising candidates for further development .
- Cholinesterase Inhibition:
-
Anticancer Properties:
- Research indicates that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer models (e.g., MDA-MB-231). The compounds exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapeutics .
Study 1: Inhibition of Adenosine A2A Receptor
In a study evaluating the affinity of this compound derivatives on human A2A receptor membranes, it was found that specific substitutions led to enhanced binding affinity. The study utilized HEK293 cells expressing the receptor and measured the IC50 values for various derivatives.
Study 2: Anticancer Activity in Breast Cancer Models
A recent investigation assessed the anticancer effects of imidazo[1,2-a]pyridine derivatives on MDA-MB-231 and MCF10A cell lines. The results indicated that certain compounds exhibited significant growth inhibition in tumorigenic cells while showing minimal effects on non-cancerous cells. This selectivity suggests a promising therapeutic window for treating triple-negative breast cancer (TNBC) .
Q & A
Q. What protocols ensure reproducibility in anti-mycobacterial assays?
- Methodological Answer :
- Standardized inoculum : M. tuberculosis H37Rv cultured to mid-log phase (OD₆₀₀ = 0.6–0.8).
- Alamar Blue assay : 7-day incubation, fluorescence read at 530/590 nm. MIC defined as 90% inhibition vs. controls.
- Resazurin reduction : Validates activity in hypoxic conditions (Wayne model).
- QC strains : Include isoniazid-resistant strains to exclude false positives .
Tables for Key Data
Table 1 : Comparative SAR of Imidazo[1,2-a]pyridine Derivatives
| Substituents | Biological Activity (IC₅₀, μM) | Key Interactions |
|---|---|---|
| 8-Bromo-2-tert-butyl | 0.05 (Anti-TB) | Hydrophobic pocket, H-bond |
| 6-Bromo-2-methyl | 2.1 (Anticancer) | π-π stacking |
| 3-Acetyl-8-chloro | 1.8 (Antimicrobial) | Van der Waals |
| Data synthesized from |
Table 2 : Optimization of Synthesis Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–90°C | +25% |
| NBS Equiv | 1.3 | +15% |
| Catalyst (Pd/C Loading) | 5 mol% | +30% |
| Derived from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
